Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate
Description
Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is a synthetic compound featuring a benzo[d][1,3]dioxole (benzodioxole) core substituted at position 2 with a trifluoromethyl group. The carbamate functional group links the benzodioxole moiety to a cyclohexyl ester (Figure 1). Benzodioxole derivatives are widely explored in medicinal and agrochemical research due to their metabolic stability and ability to modulate electronic properties via substituents. The trifluoromethyl group enhances lipophilicity and resistance to oxidative degradation, while the carbamate group offers hydrolytic stability compared to esters .
Crystallographic studies of related benzodioxole derivatives often employ software like SHELXL for refinement, ensuring precise structural determination .
Properties
IUPAC Name |
cyclohexyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c16-14(17,18)15(22-11-8-4-5-9-12(11)23-15)19-13(20)21-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWJVQLEAJLTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate typically involves the following steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Carbamate formation: The final step involves the reaction of the intermediate with cyclohexyl isocyanate under controlled conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate moiety, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzodioxole Core
Target Compound vs. Ethyl 3-(2-(2-([1,1'-biphenyl]-4-yl)-3,3-difluoroallyl)benzo[d][1,3]dioxol-2-yl)-2-methylpropanoate ()
- Structural Differences :
- Implications: The trifluoromethyl group in the target is a strong electron-withdrawing group, increasing electrophilicity and metabolic stability. The cyclohexyl carbamate in the target provides greater steric hindrance against enzymatic hydrolysis compared to the ethyl ester in .
Target Compound vs. 7-Chloro-2,4-dimethylbenzodioxole Carboxamide ()
Data Table: Structural and Functional Comparison
Key Research Findings
Substituent-Driven Stability : The trifluoromethyl group in the target compound likely improves oxidative stability compared to halogenated analogs (e.g., ’s 7-chloro derivative) .
Functional Group Trade-offs : While carboxamides () offer stronger target engagement, carbamates (target) provide a broader balance of stability and bioavailability .
Crystallographic Relevance : Structural analysis of analogs (e.g., ) relies on tools like SHELXL and Mercury for accurate refinement and void visualization .
Biological Activity
Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to a benzo[d][1,3]dioxole moiety with a trifluoromethyl substituent. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.
Research indicates that derivatives of cyclohexyl carbamate compounds exhibit significant interactions with specific biological pathways. For instance, compounds similar to this compound have been studied for their role as antagonists of corticotropin-releasing factor (CRF) receptors, which are implicated in stress response and anxiety disorders .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines. For example, derivatives demonstrated varying degrees of activity against hematologic tumor cell lines such as HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and HL-60 . The most potent derivatives showed IC50 values in the micromolar range, indicating their potential as anticancer agents.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9f | HEL | 1.50 ± 1.27 |
| 9g | K-562 | 4.00 ± 0.50 |
| 9h | HL-60 | 3.20 ± 0.80 |
Enzyme Inhibition
Cyclohexyl derivatives have also been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission and are targets for Alzheimer’s disease treatment .
Table 2: Enzyme Inhibition Data
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Derivative A | 27.04 ± 5.00 | 58.01 ± 10.00 |
| Derivative B | 106.75 ± 15.00 | 277.48 ± 20.00 |
Case Study: Anticancer Activity
In a study published in MDPI, researchers synthesized several derivatives based on the cyclohexyl framework and tested their activity against multiple cancer cell lines. The results indicated that specific modifications to the cyclohexyl group enhanced antiproliferative activity significantly compared to the parent compound .
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of cyclohexyl derivatives in models of neurodegeneration. The study found that certain compounds not only inhibited AChE effectively but also exhibited antioxidant properties, suggesting a dual mechanism that could be beneficial in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
